N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide is an organic compound with the molecular formula C24H24N2O2 This compound belongs to the class of isophthalamides, which are derivatives of isophthalic acid It is characterized by the presence of two 2,3-dimethylphenyl groups attached to the nitrogen atoms of the isophthalamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,3-dimethylphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:
Isophthaloyl chloride+2×2,3-dimethylaniline→N 1 ,N 3 -bis(2,3-dimethylphenyl)isophthalamide+2×HCl
Industrial Production Methods
While specific industrial production methods for N1,N~3~-bis(2,3-dimethylphenyl)isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~); halogenation using bromine (Br~2~) or chlorine (Cl~2~) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-bis(2,3-dimethylphenyl)isophthalamide involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can affect the stability and function of biological molecules, such as proteins and nucleic acids. The compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~3~-bis(2,6-dimethylphenyl)isophthalamide
- N~1~,N~3~-bis(3,5-dimethylphenyl)isophthalamide
- N~1~,N~3~-bis(2,5-dimethylphenyl)isophthalamide
Uniqueness
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide is unique due to the specific positioning of the dimethyl groups on the aromatic rings. This structural feature can influence its chemical reactivity, physical properties, and biological activity, making it distinct from other isophthalamide derivatives.
Eigenschaften
Molekularformel |
C24H24N2O2 |
---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-N,3-N-bis(2,3-dimethylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-5-12-21(17(15)3)25-23(27)19-10-7-11-20(14-19)24(28)26-22-13-6-9-16(2)18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
PZHYHVNPPKFSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.